トリ酢酸

概要

説明

Triacetate, commonly referred to in the context of cellulose triacetate (CTA), is a derivative of cellulose that is synthesized through acetylation. It is known for its applications in the production of fibers and films due to its high crystallinity and good orientation properties . Triacetin, or glycerol triacetate, is another compound often associated with the term "triacetate" and is used as a plasticizer and food additive, as well as a potential fuel additive due to its synthesis from biodiesel by-products .

Synthesis Analysis

The synthesis of cellulose triacetate involves the acetylation of cellulose using acetic anhydride and toluene to produce highly crystalline samples . Triacetin can be synthesized by acetylating

科学的研究の応用

バイオ燃料と化学物質の生産

トリ酢酸の誘導体であるトリ酢酸ラクトン(TAL)は、幅広いバイオテクノロジー用途を持つ有望な再生可能なプラットフォームポリケチドです . それはさまざまな商品化学物質の前駆体として役立ちます . これは、バイオ燃料と化学物質の生産において貴重な化合物になります .

代謝工学

トリ酢酸は、代謝工学、特に特定の標的化合物を生成するための中心炭素代謝ネットワークの操作に使用されます . これは、環境に優しく、副生成物が少なく、生産コストを削減するなどの利点を提供します .

ピキア・パストリスにおける生合成

ある研究では、TALの生産のために、遺伝子操作されたピキア・パストリス株が構築されました . ゲルベラ・ハイブリダ(Gh2PS)からの2-ピロンシンターゼをコードする遺伝子を統合することにより、異種TAL生合成経路が導入されました . これは、P. パストリスにおけるTAL生合成とそのメタノールからの直接合成に関する最初の報告です .

細胞内アセチルCoA供給の強化

トリ酢酸は、P. パストリスにおけるアセチルCoAの供給を促進するための戦略で使用され、ホスホケトラーゼ/ホスホトランスアセチラーゼ経路(PK経路)の統合、ならびに異種キシロース利用経路および内因性メタノール利用経路を通じての前駆体Xu5Pの合成の強化が含まれます .

アセチルCoA由来化合物の生産

P. パストリスにおけるTAL生合成に関する研究は、細胞内アセチルCoAプールを改善する可能性のある用途を示唆しており、アセチルCoA由来化合物の生産のための効率的な細胞工場の構築のための基礎を提供します

作用機序

Target of Action

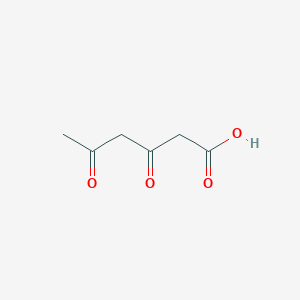

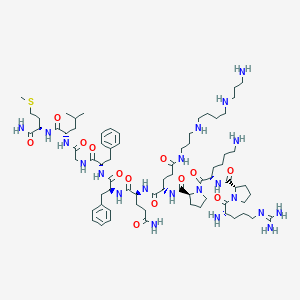

Triacetic acid, also known as Triacetate or 3,5-dioxohexanoic acid, is a promising renewable platform polyketide with broad biotechnological applications . The primary target of Triacetic acid is the 2-pyrone synthase enzyme, encoded by the gene from Gerbera hybrida (Gh2PS) .

Mode of Action

Triacetic acid interacts with its target, the 2-pyrone synthase enzyme, to initiate a heterologous biosynthetic pathway . This interaction results in the synthesis of Triacetic acid lactone (TAL), a compound that can be upgraded into a variety of higher-value products .

Biochemical Pathways

The production of Triacetic acid involves the phosphoketolase/phosphotransacetylase pathway (PK pathway) and the xylose utilization pathway or endogenous methanol utilization pathway . These pathways enhance the intracellular supply of acetyl-CoA, a crucial component in the synthesis of Triacetic acid .

Pharmacokinetics (ADME Properties)

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

The molecular and cellular effects of Triacetic acid’s action result in the production of Triacetic acid lactone (TAL), a compound with potential to be developed into a renewable platform chemical . The production of TAL can be enhanced by up-regulating certain gene targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triacetic acid. For instance, the carbon source used in the production process can affect the yield of Triacetic acid

将来の方向性

生化学分析

Biochemical Properties

Triacetic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . The microbial synthesis of Triacetic acid requires the enzyme 2-pyrone synthase . This enzyme catalyzes the synthesis of Triacetic acid from acetyl-CoA via two subsequent condensations with malonyl-CoA .

Cellular Effects

Triacetic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the metabolic engineering of Pichia pastoris, a species of yeast, for the production of Triacetic acid .

Molecular Mechanism

The mechanism of action of Triacetic acid at the molecular level involves its synthesis from acetyl-CoA via two subsequent condensations with malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase . This process results in the formation of Triacetic acid.

Temporal Effects in Laboratory Settings

The effects of Triacetic acid over time in laboratory settings have been observed in studies involving its production in yeast. For instance, in a study involving the metabolic engineering of Pichia pastoris for the production of Triacetic acid, the combination of the phosphoketolase/phosphotransacetylase pathway with the xylose utilization pathway resulted in the production of 825.6 mg/L Triacetic acid in minimal medium with xylose as the sole carbon source .

Metabolic Pathways

Triacetic acid is involved in various metabolic pathways. It is synthesized from acetyl-CoA via two subsequent condensations with malonyl-CoA, a process catalyzed by the enzyme 2-pyrone synthase . This process forms part of the metabolic pathway leading to the production of Triacetic acid.

特性

IUPAC Name |

3,5-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJSQTXMGCGYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

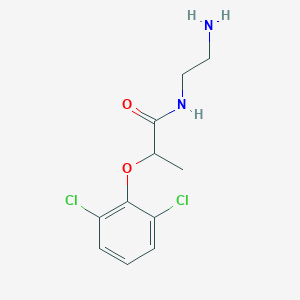

Canonical SMILES |

CC(=O)CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175668 | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2140-49-0 | |

| Record name | 3,5-Dioxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

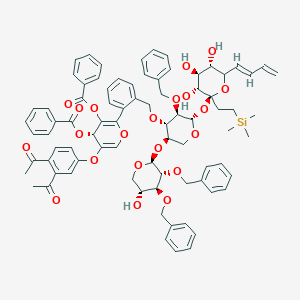

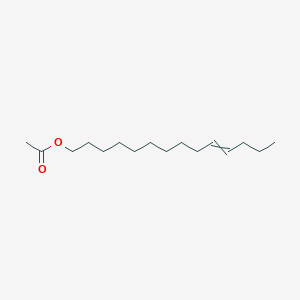

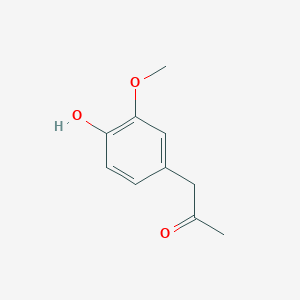

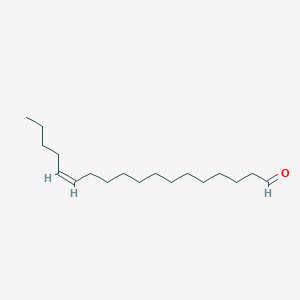

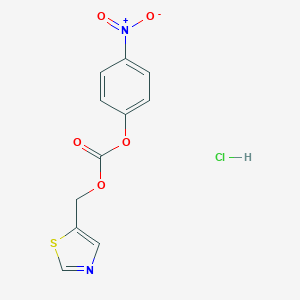

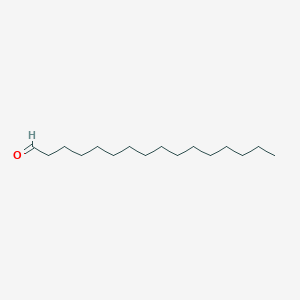

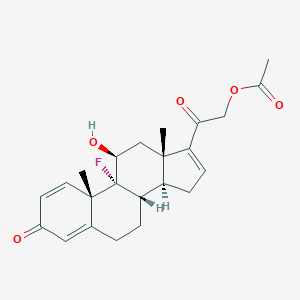

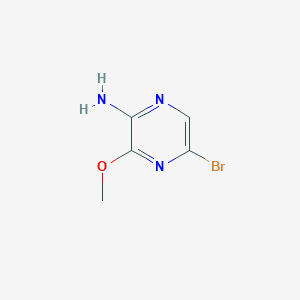

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)